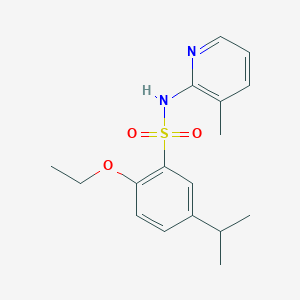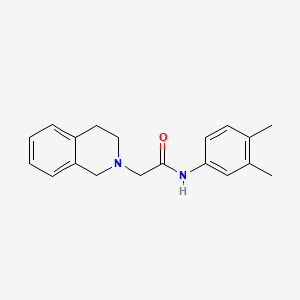![molecular formula C16H19NO4S B5328126 N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a synthetic compound that has been widely used in scientific research as a potent and selective antagonist of glutamate receptors. This molecule is a member of the quinoxalinedione family and has a molecular weight of 305.4 g/mol. NBQX is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. These receptors are involved in fast excitatory neurotransmission and play a critical role in synaptic plasticity and learning. By blocking the activity of these receptors, this compound can modulate glutamate signaling and prevent excessive excitatory activity that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing excitotoxicity, inhibiting seizures, and improving cognitive function. In animal models, this compound has been shown to protect against neuronal damage caused by ischemia, traumatic brain injury, and excitotoxicity. It has also been shown to improve learning and memory in various behavioral tasks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the role of AMPA receptors in various neurological and psychiatric disorders continues to be an active area of research, and this compound may have potential as a therapeutic agent in these conditions.
Métodos De Síntesis
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with 1-(chloromethyl)-3,4-dimethoxybenzene to form the intermediate N-(3,4-dimethoxybenzyl)-2-amino-3,4-dimethoxybenzamide. This intermediate is then treated with benzenesulfonyl chloride and triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-9-10-15(20-2)16(11-13)21-3)17-22(18,19)14-7-5-4-6-8-14/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFVXMBVWNDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)

methanol](/img/structure/B5328116.png)

![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)

![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5328148.png)